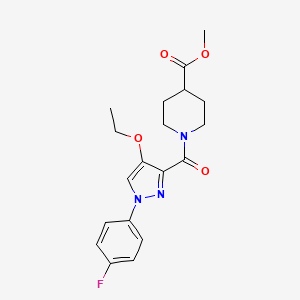
methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate" is a complex organic molecule that likely serves as a building block in pharmaceutical synthesis or as a ligand in coordination chemistry. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it is a pyrazole derivative with a piperidine moiety and a methyl ester group, which indicates potential biological activity or utility in further chemical transformations.
Synthesis Analysis
The synthesis of related pyrazole derivatives is described in the provided papers. For instance, paper outlines the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are synthesized from piperidine carboxylic acids converted to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with hydrazines. This method could potentially be adapted for the synthesis of the compound by altering the hydrazine and alkyl halide substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, HRMS, and sometimes X-ray crystallography, as seen in paper . The compound's structure would likely show characteristic peaks in the NMR spectra due to the fluorophenyl and ethoxy groups, and the piperidine ring would contribute to the complexity of the spectrum. X-ray powder diffraction data, as reported for a related compound in paper , could also be used to determine the crystal structure of the compound if it can be crystallized.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. The ester group could undergo hydrolysis, transesterification, or reduction reactions. The pyrazole ring could participate in nucleophilic substitution reactions, especially at the position adjacent to the keto group, as the pyrazole nitrogen atoms can act as nucleophiles. The piperidine ring could be involved in reactions typical for secondary amines, such as alkylation or acylation, as suggested by the methodologies described in papers and .
Physical and Chemical Properties Analysis
The physical properties of the compound, such as melting point, solubility, and stability, would be influenced by the presence of the fluorophenyl and ethoxy groups, which could increase the compound's lipophilicity and potentially its membrane permeability. The chemical properties, including acidity, basicity, and reactivity, would be determined by the pyrazole and piperidine moieties. The compound's stability under various conditions could be assessed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), although these techniques are not directly mentioned in the provided papers.
Scientific Research Applications
Medical Imaging Tracers
Development of PET Ligands for CB1 Receptor Imaging : The compound's analogs, specifically designed with methoxy and fluorine substitutions, have been synthesized and evaluated for their binding affinity to the CB1 cannabinoid receptor. These modifications aim to develop effective tracers for positron emission tomography (PET) imaging of the CB1 receptor in the brain. The analogs showed comparable affinities to the reference CB1 antagonist SR141716, indicating their potential for further investigation as radiolabeled forms for biological imaging studies (Tobiishi et al., 2007).
Synthesis of Heterocyclic Compounds
Facile Synthesis of Thiazolo[3, 2]pyridines : A study demonstrated the condensation of specific intermediates with 1,3-diphenyl-pyrazole-4-carboxaldehyde leading to the novel synthesis of thiazolo[3, 2]pyridines. These compounds, including various derivatives, were screened for antimicrobial activities, showcasing the potential of using such chemical frameworks in drug discovery efforts for antimicrobial agents (El-Emary et al., 2005).
Generation of Pyrazoline and Pyrazole Derivatives : Research on the thermal decomposition of certain dihydroindazoles in the presence of allyl or propargyl halides highlighted the generation of pyrazoline or pyrazole products through 1,3-dipolar cycloaddition reactions. This study illuminates the versatile applications of such chemical transformations in creating diverse heterocyclic compounds with potential utility in various domains of chemistry and pharmacology (Tomilov et al., 2012).
properties
IUPAC Name |
methyl 1-[4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-3-27-16-12-23(15-6-4-14(20)5-7-15)21-17(16)18(24)22-10-8-13(9-11-22)19(25)26-2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYHSHBKWNMONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

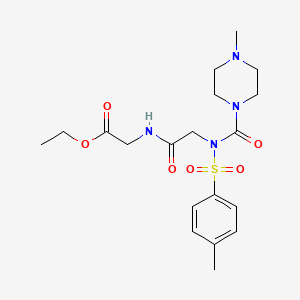
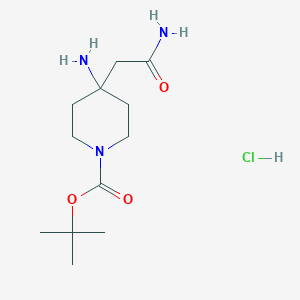
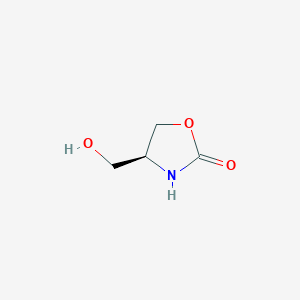
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2514132.png)
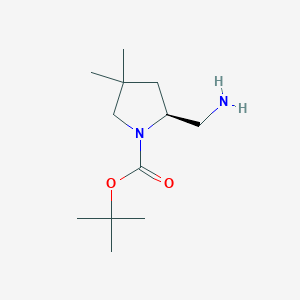
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2514134.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514138.png)
![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514142.png)
![tert-butyl [(1S)-3-methyl-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate](/img/structure/B2514144.png)
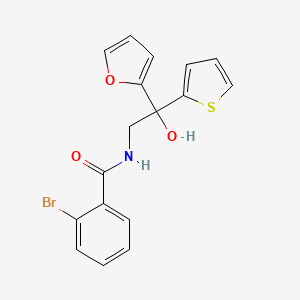
![N-[1-(benzotriazol-1-yl)-2-methylprop-1-enyl]-N-methylaniline](/img/structure/B2514146.png)

